molecular formula C10H8BrN3 B1379031 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine CAS No. 1209459-97-1

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine

Cat. No.: B1379031
CAS No.: 1209459-97-1
M. Wt: 250.09 g/mol
InChI Key: JTQAMGHRSBIMGT-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-2-yl)pyridin-2-amine (CAS 1209459-97-1) is a valuable brominated heterocyclic building block in medicinal chemistry and pharmaceutical research . With a molecular formula of C10H8BrN3 and a molecular weight of 250.09 g/mol, this compound is characterized for identification and quality control purposes . Its primary research value lies in its role as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies . The structure, featuring a bromine atom on the 4-position of a 2-aminopyridine scaffold, serves as a versatile synthon in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid construction of complex biaryl and heteroaryl systems found in bioactive molecules . The molecule's ability to act as a ligand core also supports the design of compounds that target tyrosine kinase and other enzyme pathways critical in cell signaling and proliferation . Beyond oncology, this intermediate is employed in research for developing novel anti-inflammatory and antimicrobial agents, leveraging its favorable binding properties with various biological targets . For product integrity, it is recommended to store this compound at 2-8°C in a light-proof container under an inert atmosphere . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-bromo-N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQAMGHRSBIMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Nucleophilic Substitution

Method Overview:

An alternative involves direct bromination of pyridin-2-amine derivatives, followed by substitution reactions to introduce the amino group at the 2-position. This approach often employs electrophilic bromination, with subsequent nucleophilic substitution or coupling reactions to achieve the target compound.

Reaction Scheme:

Pyridin-2-amine derivative + Br2 → 4-bromo-pyridin-2-amine intermediate

Research Data:

While specific details on this route are limited, it aligns with general aromatic bromination principles, where the amino group directs bromination ortho to itself, favoring substitution at the 4-position.

Advantages:

  • Potential for regioselective bromination.
  • Compatibility with various substituted pyridines.

Limitations:

  • Over-bromination risk.
  • Requires careful control of reaction conditions.

Multi-step Synthesis via Imidazo[1,2-a]pyridine Intermediates

Method Overview:

Recent research highlights multi-step routes involving the synthesis of imidazo[1,2-a]pyridine derivatives, which are then brominated or further functionalized to yield the desired compound. For example, a typical sequence involves:

  • Formation of substituted imidazo[1,2-a]pyridines via condensation reactions.
  • Bromination at specific positions using N-bromosuccinimide (NBS).
  • Subsequent functionalization to introduce the amino group.

Reaction Scheme:

Substituted imidazo[1,2-a]pyridine + NBS → Brominated intermediate → Amination to give 4-bromo-N-(pyridin-2-YL)pyridin-2-amine

Research Data:

Patents and studies describe this route as versatile, enabling selective bromination and subsequent substitution, with yields optimized through temperature and reagent control.

Advantages:

  • High regioselectivity.
  • Modular approach allows diverse substitutions.

Limitations:

  • Multi-step process with longer reaction times.
  • Requires careful purification at each step.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of pharmacologically active compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable precursor for designing new drugs.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis , with studies reporting significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 μM against specific strains. This suggests that the compound could be further explored for its potential in developing antitubercular therapies.

Biological Studies

The compound serves as a probe in biological studies aimed at understanding interactions between small molecules and biological targets. Its dual pyridine structure may enhance binding affinity to various enzymes and receptors, which is crucial for drug discovery and development.

Structure-Activity Relationship (SAR)

The presence of the bromine atom is believed to enhance the reactivity and influence the biological activity of this compound compared to other halogenated derivatives. This aspect makes it a candidate for further investigation into its mechanism of action and therapeutic potential.

Materials Science

In materials science, this compound can be utilized in developing novel materials with specific electronic or optical properties. The compound's ability to form coordination complexes due to its ligand properties opens avenues for research into new functional materials.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions that can yield various substituted pyridines, depending on the reagents and conditions used. Common synthetic routes include:

  • Nucleophilic Substitution : Utilizing reagents like sodium methoxide or potassium tert-butoxide to replace the bromine atom.
  • Oxidation/Reduction Reactions : Employing oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets and pathways. For instance, in oxidative amidation reactions, the compound undergoes C–C bond cleavage promoted by I2 and TBHP, leading to the formation of N-(pyridin-2-yl)amides . The compound’s ability to participate in various chemical reactions makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Bromopyridin-amines

Compound Name Molecular Formula Substituents Key Features
4-Bromo-N-(pyridin-2-yl)pyridin-2-amine C₁₀H₈BrN₃ 4-Br, N-(pyridin-2-yl) Dual pyridine rings enable π-stacking; bromine enhances electrophilic reactivity .
4-Bromo-N,N-dimethylpyridin-2-amine C₇H₉BrN₂ 4-Br, N-(dimethyl) Dimethyl groups increase lipophilicity; reduced hydrogen-bonding capacity .
6-Bromo-N-(pyridin-2-yl)pyridin-2-amine (HBrdpa) C₁₀H₈BrN₃ 6-Br, N-(pyridin-2-yl) Bromine at position 6 alters electronic distribution; used in transition-metal-free syntheses .
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 5-Br, N-(3,4-dimethoxybenzyl) Methoxy groups enhance solubility; forms centrosymmetric dimers via H-bonds .

Key Observations :

  • Substituent Position : Bromine at position 4 (vs. 5 or 6) directs electrophilic substitution and influences regioselectivity in cross-coupling reactions .
  • Hydrogen Bonding : The pyridin-2-yl group in this compound supports stronger intermolecular interactions compared to dimethyl or methoxybenzyl analogs, as seen in the crystal packing of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

Key Observations :

  • Catalytic vs. Metal-Free : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for bromopyridin-amines, but solventless, transition-metal-free methods (as used for HBrdpa) offer cost and environmental benefits .

Key Observations :

  • Medicinal Chemistry : The title compound’s structural analogs show antiproliferative effects (e.g., platinum complex in ) and kinase inhibition (e.g., ARQ 092 in ).
  • Materials Science : HBrdpa’s role in oligomer synthesis highlights bromopyridin-amines’ utility in designing π-conjugated systems for optoelectronics .

Biological Activity

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound of interest due to its unique molecular structure, which includes two pyridine rings and a bromine atom. This structure positions it within the substituted pyridine family, potentially endowing it with significant biological activity. The molecular formula for this compound is C10H8BrN3, with a molecular weight of 250.09 g/mol. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C10H8BrN3
  • Molecular Weight : 250.09 g/mol
  • Key Functional Groups :
    • Bromine atom at the 4-position of one pyridine ring
    • Amine group attached to the nitrogen of another pyridine ring

These features contribute to its potential reactivity and interaction with various biological targets.

Biological Activity Insights

Research indicates that this compound exhibits significant biological activity. Compounds structurally akin to this compound have been noted for their interactions with various biological pathways, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases, which are pivotal in cell proliferation and cancer progression.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound may influence cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameMolecular FormulaUnique Features
6-Bromo-N-(pyridin-2-YL)pyridin-2-amideC10H8BrN3Contains an amide functional group instead of an amine.
4-Thiazol-N-(pyridin-2-YL)pyrimidin-2-aminesC11H9N5SFeatures a thiazole ring instead of a pyridine ring.
6-Methyl-N-(pyridin-2-YL)pyridin-2-aminesC11H10N3Contains a methyl group at the 6-position instead of bromine.

These comparisons highlight how variations in functional groups can influence biological activity and reactivity.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Protein Kinase Inhibition : Research on similar compounds has shown that they can inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This suggests that this compound may also exhibit such inhibitory effects.
    • For instance, studies on thiazole-pyrimidine derivatives indicate their effectiveness against CDK4/6, which could be a target for further exploration with our compound .
  • Antimicrobial Activity : Investigations into pyridine-based compounds have revealed selective activity against pathogens like Chlamydia, indicating that structural features similar to those in this compound could confer similar properties .
  • Cytotoxicity Assessments : Preliminary toxicity studies suggest that certain derivatives maintain low toxicity levels while exhibiting potent biological activities, which is essential for therapeutic applications .

Q & A

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Answer :
  • Solvent effects : Adjust computational models for solvent polarity (e.g., COSMO-RS).
  • Aggregation studies : Concentration-dependent spectral shifts may indicate π-π stacking or excimer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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